molecular formula C11H22O B12287077 Undec-8-enol CAS No. 95008-94-9

Undec-8-enol

Cat. No.: B12287077
CAS No.: 95008-94-9
M. Wt: 170.29 g/mol
InChI Key: HPILEMWCRGJTJG-ONEGZZNKSA-N
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Description

Undec-8-enol is an organic compound with the molecular formula C11H22O. It is a type of enol, which is a compound containing a hydroxyl group (-OH) bonded to a carbon atom that is double-bonded to another carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-8-enol can be synthesized through several methods. One common approach involves the stereoselective synthesis of enol ethers from β-amino aldehydes. This method allows for the creation of enol ethers with defined olefin geometry, which can be key building blocks for medicinally important compounds . Another method involves the nickel-catalyzed cross-coupling of α-oxy-vinylsulfones with alkylzinc reagents. This reaction is performed under mild conditions and is tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Undec-8-enol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to undec-8-enoic acid. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of undecane, a saturated hydrocarbon. This reaction typically uses hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. For example, reacting this compound with acyl chlorides can produce esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium (Pd) catalyst

    Substitution: Acyl chlorides, Base catalysts

Major Products Formed

    Oxidation: Undec-8-enoic acid

    Reduction: Undecane

    Substitution: Various esters and derivatives

Mechanism of Action

The mechanism of action of undec-8-enol involves its ability to undergo keto-enol tautomerism, which is the equilibrium between its ketone and enol forms. This tautomerism is facilitated by the presence of a hydrogen atom adjacent to a carbonyl group. The enol form can act as a nucleophile in various reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Undec-8-enol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its enol form, which provides distinct reactivity and applications compared to its similar compounds.

Properties

CAS No.

95008-94-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(E)-undec-8-en-1-ol

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,12H,2,5-11H2,1H3/b4-3+

InChI Key

HPILEMWCRGJTJG-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCCO

Canonical SMILES

CCC=CCCCCCCCO

Origin of Product

United States

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